n-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3
Description
Properties
Molecular Formula |
C4H4ClN3OS |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
N-(5-chloro-1,3,4-thiadiazol-2-yl)-2,2,2-trideuterioacetamide |
InChI |
InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)/i1D3 |
InChI Key |
CKUUONNLVFAZNC-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)Cl |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with chloroacetic acid under acidic conditions.
Chlorination: The thiadiazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Acetamide Formation: The chlorinated thiadiazole is reacted with deuterated acetic anhydride to form the deuterated acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thiosemicarbazide and chloroacetic acid are reacted in industrial reactors.
Chlorination: Chlorination is carried out in large chlorination units using thionyl chloride or phosphorus pentachloride.
Deuterated Acetamide Formation: The final step involves the reaction of the chlorinated thiadiazole with deuterated acetic anhydride in industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted thiadiazole derivatives.
Oxidation Products: Oxidized thiadiazole derivatives.
Reduction Products: Reduced thiadiazole derivatives.
Hydrolysis Products: Corresponding carboxylic acids.
Scientific Research Applications
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving isotopic labeling to track metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in metabolic pathways.
Pathways Involved: It affects various biochemical pathways, including those related to cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs share the 1,3,4-thiadiazole core with variations in substituents, influencing physicochemical properties such as melting points, solubility, and stability (Table 1).
Table 1: Physicochemical Properties of Selected Thiadiazole Derivatives
Key Observations :
- Deuterium Effects: The deuterated compound exhibits a 3 g/mol increase in molecular weight compared to its non-deuterated counterpart, which is critical for distinguishing isotopic peaks in analytical workflows .
- Thermal Stability : Analogs with aromatic or bulky substituents (e.g., 4g in ) show higher melting points (>200°C), suggesting enhanced crystalline stability due to π-π stacking and hydrogen bonding .
Key Observations :
- Akt Inhibition : Compounds 3 and 8 () show potent Akt inhibition (>85%), attributed to π-π interactions and hydrogen bonding with the kinase active site .
- Cytotoxicity: Compound 4y () exhibits nanomolar IC₅₀ values against breast and lung cancer cells, highlighting the role of p-tolylamino substituents in enhancing potency .
Q & A
Basic: What synthetic methodologies are established for N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d₃, and how can deuterium incorporation be optimized?
Methodological Answer:
The synthesis typically involves alkylation of 5-chloro-1,3,4-thiadiazol-2-amine with deuterated chloroacetamide (CD₃COCl or CD₃CO₂H derivatives). Key steps include:
- Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) and catalytic KI to enhance reactivity .
- Deuterium Incorporation : Use deuterated reagents (e.g., CD₃COCl) or post-synthetic H/D exchange under acidic/basic conditions. Confirm deuterium content via mass spectrometry (MS) isotopic patterns .
- Purification : Recrystallization from ethanol or acetone ensures purity (>95% by TLC) .
Basic: Which spectroscopic and analytical techniques validate the structure and purity of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d₃?
Methodological Answer:
- ¹H/¹³C NMR : Suppressed proton signals in the deuterated acetamide group (CD₃) confirm deuteration. Thiadiazole ring protons appear as singlets (δ ~7.3 ppm in DMSO-d₆) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS reveals isotopic clusters (M+1, M+2) due to chlorine (³⁵Cl/³⁷Cl) and deuterium .
- Elemental Analysis : Matches calculated C, H, N, S, and Cl percentages (±0.3%) .
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the biological interactions of this deuterated compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., acetamide carbonyl) .
- Molecular Docking : Simulate binding to targets like carbonic anhydrase (analogous to acetazolamide) using software like AutoDock. Focus on hydrogen bonds between the thiadiazole ring and active-site residues .
- QSAR Studies : Correlate structural features (e.g., Cl substitution, deuterium effects) with inhibitory activity against enzyme targets .
Advanced: What strategies prevent hydrolysis and oxidative degradation of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d₃ during storage?
Methodological Answer:
- Hydrolysis Mitigation : Store in anhydrous conditions (desiccators, inert gas) and avoid aqueous buffers (susceptibility increases at pH <4 or >8) .
- Oxidative Stability : Add antioxidants (e.g., BHT) and use amber glassware to block UV light. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) to determine shelf-life .
Basic: What role does this compound play as a pharmaceutical reference standard?
Methodological Answer:
- Impurity Profiling : Used to quantify residual impurities in acetazolamide APIs via HPLC-UV or LC-MS/MS. Calibration curves (0.1–10 µg/mL) ensure compliance with ICH Q3A/B guidelines .
- Method Validation : Assess specificity (no co-elution with APIs), LOD (<0.05%), and LOQ (<0.1%) .
Advanced: How do hyphenated techniques (e.g., LC-MS/MS) enhance trace analysis of this deuterated impurity?
Methodological Answer:
- LC-MS/MS : MRM transitions (e.g., m/z 222 → 184 for the parent ion) improve selectivity in biological matrices. Deuterium reduces matrix effects via isotopic differentiation .
- High-Resolution MS (HRMS) : Exact mass measurements (Δ <5 ppm) distinguish isotopic peaks from background noise .
Basic: What crystallographic tools resolve the solid-state structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (Mo Kα radiation, λ = 0.71073 Å). ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
- Data Collection : Cryocool crystals (100 K) to minimize disorder. CCDC deposition ensures reproducibility .
Advanced: How does deuteration affect the compound’s metabolic stability compared to the protiated form?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
